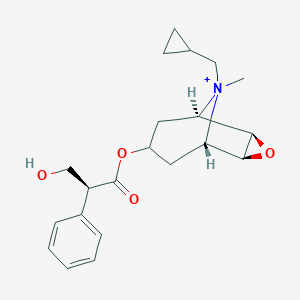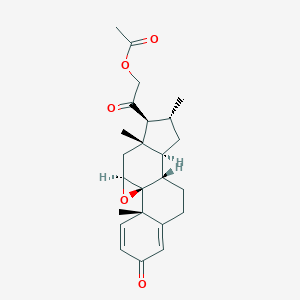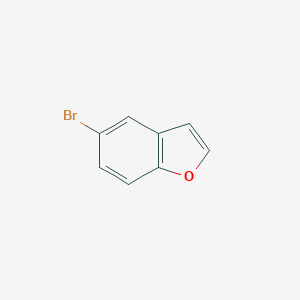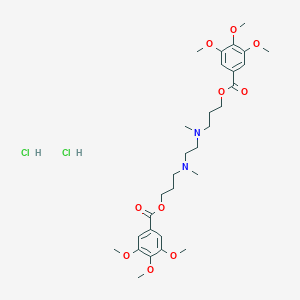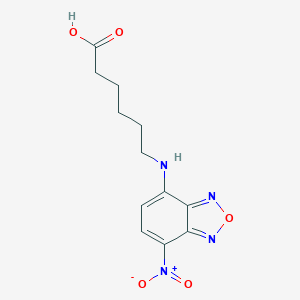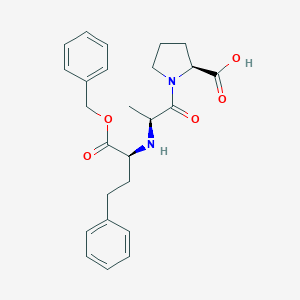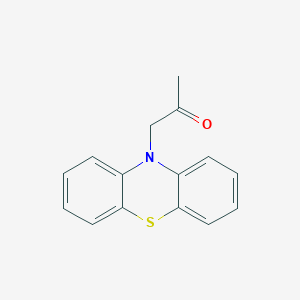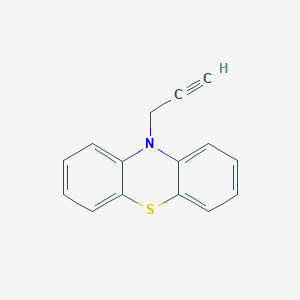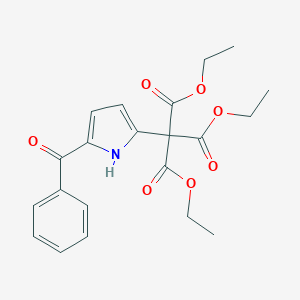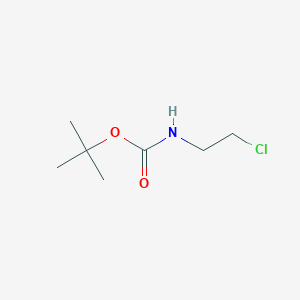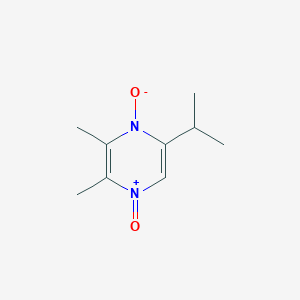
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide is a heterocyclic organic compound that has been studied for its potential applications in various fields of science. It is commonly referred to as IPMPD and is a member of the pyrazine family of compounds.
Mecanismo De Acción
The exact mechanism of action of IPMPD is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
IPMPD has been shown to exhibit a number of biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals. In addition, it has been found to exhibit antimicrobial properties, which can help prevent the growth of harmful bacteria. It has also been shown to exhibit anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IPMPD in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. However, one limitation is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
Direcciones Futuras
There are many potential future directions for the study of IPMPD. One area of interest is its potential use in drug delivery systems. It has been shown to be effective in delivering drugs to specific cells and tissues, which could be useful in the treatment of various diseases. In addition, it has been studied for its potential use in the development of new materials such as polymers and coatings. Further research is needed to fully understand the potential applications of this compound in these areas.
Métodos De Síntesis
The synthesis of IPMPD involves the reaction of 2,3-dimethylpyrazine with hydrogen peroxide in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
IPMPD has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. In addition, it has been studied for its potential use in drug delivery systems, as well as in the development of new materials such as polymers and coatings.
Propiedades
Número CAS |
143463-83-6 |
|---|---|
Nombre del producto |
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-oxido-5-propan-2-ylpyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)9-5-10(12)7(3)8(4)11(9)13/h5-6H,1-4H3 |
Clave InChI |
LLVAKALUGKCYGB-UHFFFAOYSA-N |
SMILES |
CC1=C([N+](=O)C=C(N1[O-])C(C)C)C |
SMILES canónico |
CC1=C([N+](=O)C=C(N1[O-])C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
